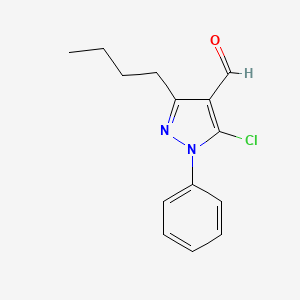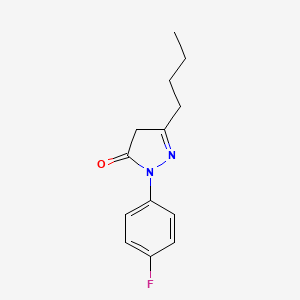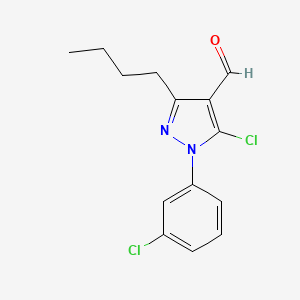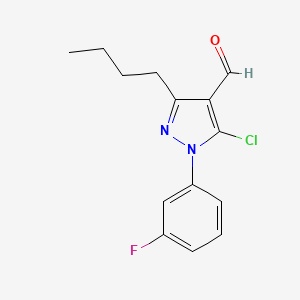
3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (3BC1FPPC) is a compound that has been studied extensively for its potential applications in scientific research. It is a pyrazole-based carbaldehyde, which is a type of organic compound commonly used in synthetic organic chemistry. 3BC1FPPC has been used for a variety of purposes, including as a reagent for the synthesis of other compounds, as a catalyst in biochemical reactions, and as a probe for studying protein-ligand interactions.
Applications De Recherche Scientifique
Pyrazole Derivatives in Heterocyclic Compound Synthesis
Pyrazole derivatives, due to their unique chemical structure, serve as critical intermediates in the synthesis of a wide array of heterocyclic compounds. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones, for example, showcases their utility as building blocks for generating various heterocycles, including pyrazolo-imidazoles and spiropyridines. This highlights their significance in synthesizing diverse classes of heterocyclic compounds and dyes, leveraging their unique reactivity for mild reaction conditions in the generation of versatile cynomethylene dyes (Gomaa & Ali, 2020).
Pyrazoline Derivatives for Anticancer Agents
Pyrazoline derivatives are not only significant in heterocyclic chemistry but also hold potential in medicinal chemistry, particularly in anticancer research. Recent updates in synthetic strategies for pyrazoline derivatives have been aimed at developing new anticancer agents. This work underscores the importance of pyrazoline as a heterocyclic compound, highlighting various synthetic methods used to produce biologically active pyrazoline derivatives. These efforts demonstrate the compound's versatility and potential in generating novel therapeutic agents (Ray et al., 2022).
Propriétés
IUPAC Name |
3-butyl-5-chloro-1-(3-fluorophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O/c1-2-3-7-13-12(9-19)14(15)18(17-13)11-6-4-5-10(16)8-11/h4-6,8-9H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYPENJNZIGQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butyl-5-chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

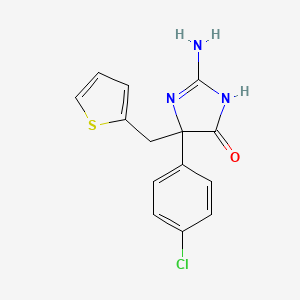
![2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345760.png)
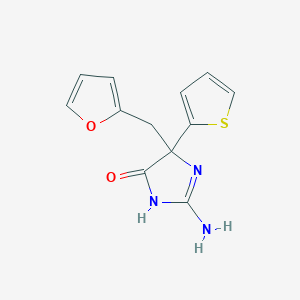
![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)
![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(thiophen-2-yl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345773.png)
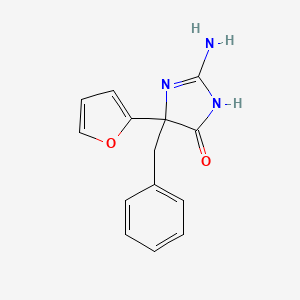
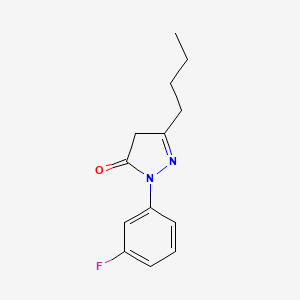
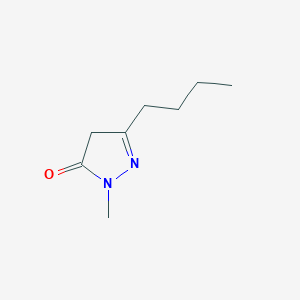
![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)
